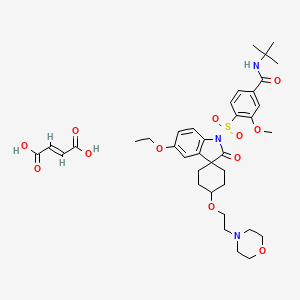
Satavaptan fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Satavaptan fumarate involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzene derivative with a suitable reagent to form the core structure.
Functionalization: The core structure is then functionalized through various chemical reactions, such as halogenation, nitration, and reduction.
Final assembly: The final product is obtained by coupling the functionalized core structure with other molecular fragments under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch processing: Large quantities of starting materials are reacted in batch reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography.
Quality control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
化学反応の分析
Types of Reactions
Satavaptan fumarate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of this compound.
科学的研究の応用
Chemistry: Satavaptan fumarate is used as a model compound in studies of receptor-ligand interactions and drug design.
Biology: It is used to study the role of vasopressin receptors in water reabsorption and fluid balance.
Medicine: this compound has been investigated for its potential to treat conditions related to water imbalance, such as hyponatraemia.
Industry: this compound’s synthesis and production methods are of interest in the pharmaceutical industry for the development of similar compounds.
作用機序
Satavaptan fumarate exerts its effects by antagonizing the vasopressin V2 receptor. This receptor is involved in the regulation of water reabsorption in the kidneys. By blocking this receptor, this compound reduces water reabsorption, leading to an increase in urine output and a decrease in fluid retention .
類似化合物との比較
Satavaptan fumarate is unique in its specific antagonism of the vasopressin V2 receptor. Similar compounds include:
Tolvaptan: Another vasopressin V2 receptor antagonist used to treat hyponatraemia.
Conivaptan: A dual vasopressin V1A and V2 receptor antagonist used for similar indications.
Lixivaptan: A selective vasopressin V2 receptor antagonist with similar applications.
This compound stands out due to its specific receptor selectivity and its potential for fewer side effects compared to other compounds .
特性
CAS番号 |
185913-79-5 |
|---|---|
分子式 |
C37H49N3O12S |
分子量 |
759.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide |
InChI |
InChI=1S/C33H45N3O8S.C4H4O4/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4;5-3(6)1-2-4(7)8/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
FVYUFJMPTILYEX-WLHGVMLRSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer 1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate satavaptan SR 121463A SR-121463 SR-121463B SR121463B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















